Structural Differentiation from the Dominant 4-Substituted Carbonic Anhydrase Inhibitor Scaffold
The 2-methoxy-5-methyl substitution pattern on the benzenesulfonamide ring of this compound is distinct from the typical 4-substituted or unsubstituted aromatic sulfonamide core used in published carbonic anhydrase inhibitors [1]. While no direct enzymatic assay data are publicly available for this compound, the structural deviation from the canonical 4-H2NO2S-aryl pharmacophore predicts altered binding orientation within the CA active site [2]. Known 1,2,4-oxadiazol-5-yl benzenesulfonamides with a 4-primary sulfonamide group have demonstrated hCA II Ki values as low as 0.7 nM and hCA IX Ki values as low as 2.1 nM [1]. Without a free primary sulfonamide, this compound would be expected to have a fundamentally different CA inhibition profile [2].
| Evidence Dimension | Primary sulfonamide pharmacophore presence vs absence |
|---|---|
| Target Compound Data | Secondary sulfonamide (N-alkyl substituted); no free -SO2NH2 group |
| Comparator Or Baseline | 4-H2NO2S-aryl-1,2,4-oxadiazol-5-yl benzenesulfonamides; hCA II Ki = 0.7–5.3 nM; hCA IX Ki = 2.1–34.8 nM [1] |
| Quantified Difference | Qualitative: Target compound lacks the primary sulfonamide Zn2+-binding group; CA inhibition data unavailable |
| Conditions | Stopped-flow CO2 hydration assay; hCA II and hCA IX recombinant isoforms |
Why This Matters
For scientists seeking CA inhibitors, the absence of a primary sulfonamide in this compound indicates it would require a completely different target engagement hypothesis, preventing direct substitution for classical sulfonamide CA inhibitors.
- [1] Krasavin M, et al. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorg Med Chem. 2018;26(9):2525-2536. doi:10.1016/j.bmc.2018.04.017 View Source
- [2] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chem Rev. 2012;112(8):4421-4468. doi:10.1021/cr200176r View Source
